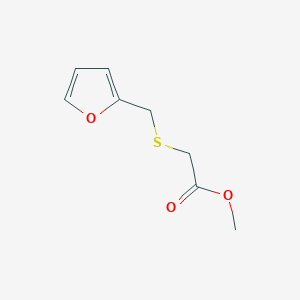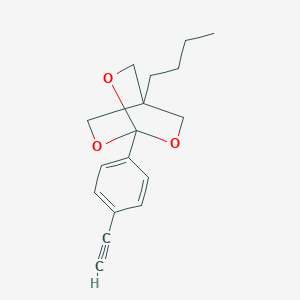
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)-, also known as TBOA, is a chemical compound that has gained significant attention in the field of neuroscience research. TBOA is a potent inhibitor of glutamate transporters, which play a crucial role in regulating the concentration of glutamate in the synaptic cleft. In
Mecanismo De Acción
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- acts as a non-competitive inhibitor of glutamate transporters, including EAAT1, EAAT2, and EAAT3. It binds to the transporter protein and blocks the uptake of glutamate from the synaptic cleft into the astrocytes, leading to an increase in extracellular glutamate concentration. This, in turn, can activate glutamate receptors, leading to excitotoxicity and neuronal damage.
Efectos Bioquímicos Y Fisiológicos
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- has been shown to induce seizures in animals and to cause neurotoxicity in vitro. It has also been demonstrated to impair learning and memory in rodents. However, 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- has also been shown to have neuroprotective effects in certain pathological conditions, such as ischemia and traumatic brain injury. These effects may be due to the ability of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- to modulate glutamate homeostasis and reduce excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- is its potency as a glutamate transporter inhibitor, which allows for the modulation of synaptic glutamate levels with low concentrations of the compound. However, 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- has also been shown to have off-target effects on other transporters and channels, which may complicate the interpretation of experimental results. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- is also highly toxic and can induce seizures and neurotoxicity, which requires careful handling and dosing in experiments.
Direcciones Futuras
Future research on 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- may focus on exploring its potential as a therapeutic agent for neurological disorders, such as epilepsy and stroke. This may involve the development of more selective and less toxic derivatives of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)-, as well as the identification of specific targets and mechanisms of action. Additionally, 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- may be used as a tool to investigate the role of glutamate transporters in different brain regions and cell types, as well as their interactions with other neurotransmitter systems.
Métodos De Síntesis
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- involves a multi-step process that includes the reaction of 4-ethynylphenylacetic acid with butylmagnesium bromide, followed by the addition of trioxane. The resulting product is then treated with hydrochloric acid to yield 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)-. The purity of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- can be improved by recrystallization from methanol.
Aplicaciones Científicas De Investigación
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- has been extensively used in neuroscience research to investigate the role of glutamate transporters in various physiological and pathological conditions. It has been shown to modulate synaptic plasticity, learning, and memory. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- has also been used to study the neuroprotective effects of different compounds and to investigate the mechanisms underlying various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
Propiedades
Número CAS |
108614-27-3 |
|---|---|
Nombre del producto |
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- |
Fórmula molecular |
C17H20O3 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
4-butyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C17H20O3/c1-3-5-10-16-11-18-17(19-12-16,20-13-16)15-8-6-14(4-2)7-9-15/h2,6-9H,3,5,10-13H2,1H3 |
Clave InChI |
YAJGDRQWUSLQAJ-UHFFFAOYSA-N |
SMILES |
CCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
SMILES canónico |
CCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
Otros números CAS |
108614-27-3 |
Sinónimos |
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



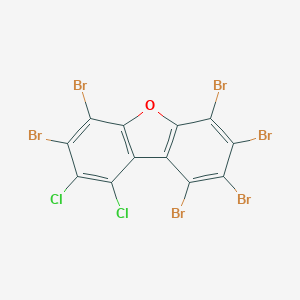
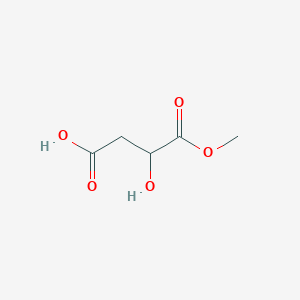
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)
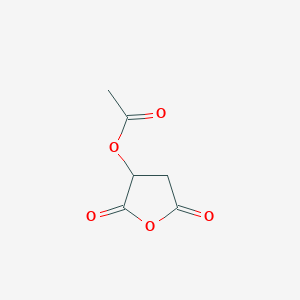
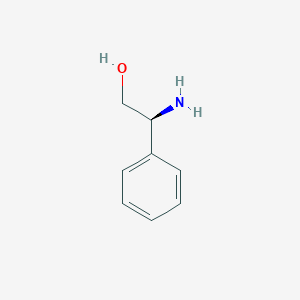
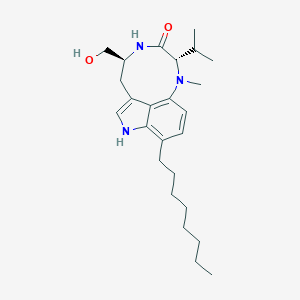
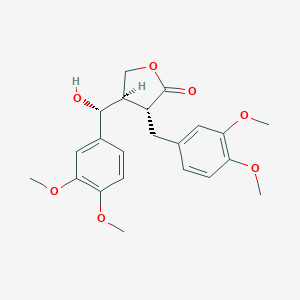

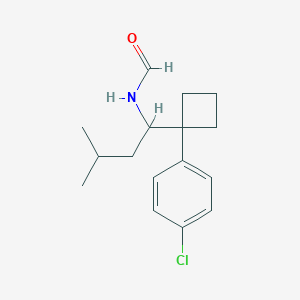
![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)
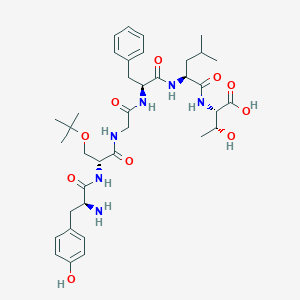
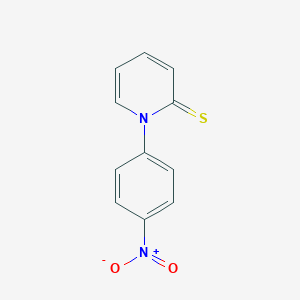
![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)
